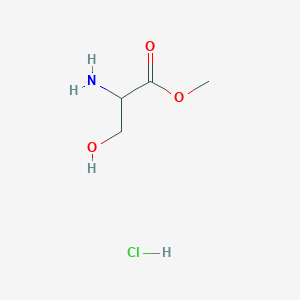

DL-セリンメチルエステル塩酸塩

説明

Synthesis Analysis

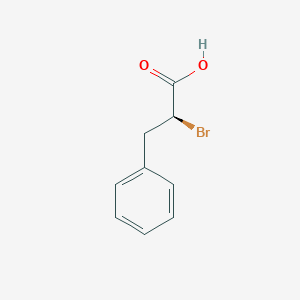

DL-Serine methyl ester hydrochloride can be synthesized through a single-step process from the interaction of formaldehyde and glycine in an alkaline aqueous solution containing catalytic amounts of copper sulfate. This reaction also produces a second ninhydrin-reactive substance with an empirical formula of C4H9NO4, which can be separated using a Dowex 50 column (Akabori et al., 1959). Another method involves esterifying L-serine with anhydrous methanol and thionyl chloride to produce L-Serine methyl hydrochloride, focusing on optimizing the yield and purity (Xiong Jia-lin, 2008).

Molecular Structure Analysis

The molecular structure of DL-serine.HCl has been extensively studied using X-ray diffraction, low-temperature Fourier transform infrared spectroscopy, and DFT(B3LYP) calculations. These studies have provided detailed characterizations of its molecular structure, confirming the presence of NH/OH groups and the formation of hydrogen bonds within the crystal structure (Jarmelo et al., 2008).

Chemical Reactions and Properties

DL-Serine methyl ester hydrochloride undergoes various chemical reactions, including esterification and synthesis processes that yield different derivatives. For example, the reaction with HCl in methanol in the presence of thionyl chloride has been used to synthesize L-Tyrosine methyl ester hydrochloride, L-methionine methyl ester hydrochloride, and others, with yields reaching 95.4% to 97.5% (Xie Ji-min, 2007).

Physical Properties Analysis

The physical properties of DL-Serine methyl ester hydrochloride, such as density and X-ray powder diffraction patterns, have been characterized to gain insights into its crystalline structure and stability under various conditions (Ramachandran & Natarajan, 2005).

Chemical Properties Analysis

Vibrational spectroscopy studies, including Fourier Transform Raman and Infrared spectra, have been conducted on DL-serine methyl ester hydrochloride to understand its chemical properties better. These studies have provided information on the vibrational modes, mulliken and natural charge distributions, and the impact of various substitutions on the amino acid structure (Nageswari et al., 2018).

科学的研究の応用

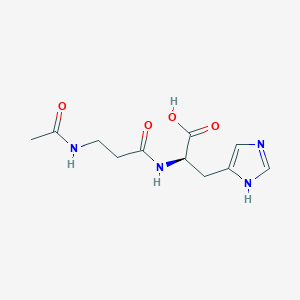

ペプチド合成

DL-セリンメチルエステル塩酸塩は、ペプチド合成に頻繁に使用されます . この化合物は、より複雑なペプチド鎖の構築における構成要素として機能します。 メチルエステル基は、合成過程中のアミノ酸のカルボキシル基の保護基として役立ちます .

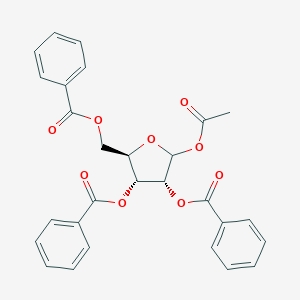

有機合成における中間体

この化合物は、さまざまな有機合成プロセスにおける中間体として機能できます . その構造により、さまざまな反応に関与することができ、より複雑な有機化合物の合成に貢献します .

医薬品研究

DL-セリンメチルエステル塩酸塩は、医薬品研究に潜在的に使用される可能性があります . ペプチド合成における役割を考えると、特にペプチド構造を含む新規薬剤の開発に使用できる可能性があります

作用機序

Target of Action

DL-Serine methyl ester hydrochloride is primarily an NMDA agonist . It acts at the glycine site , which is a crucial part of the NMDA receptor complex in the central nervous system. This receptor plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

As an NMDA agonist, DL-Serine methyl ester hydrochloride binds to the glycine site of the NMDA receptor . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain. The compound’s interaction with its target leads to an increase in the influx of calcium ions into the neuron, which can result in changes in neuronal function.

Biochemical Pathways

The primary biochemical pathway affected by DL-Serine methyl ester hydrochloride is the glutamatergic pathway . By acting as an NMDA agonist, it can influence the function of this pathway and its downstream effects, which include synaptic plasticity and memory formation. Additionally, it is a precursor of glycine by serine hydroxymethyltransferase , suggesting a role in the glycine-serine metabolic pathway.

Result of Action

The molecular and cellular effects of DL-Serine methyl ester hydrochloride’s action are primarily related to its role as an NMDA agonist. By enhancing the function of NMDA receptors, it can influence neuronal excitability and synaptic plasticity . These effects can have significant implications for learning and memory processes in the brain.

Action Environment

The action, efficacy, and stability of DL-Serine methyl ester hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool and dark place, preferably at a temperature below 15°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These factors can affect the compound’s stability and, consequently, its efficacy. Furthermore, the compound’s action can be influenced by the physiological environment, including the presence of other neurotransmitters and the overall state of the nervous system.

特性

IUPAC Name |

methyl 2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBQJIBNNUJNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971577 | |

| Record name | Methyl serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5619-04-5, 5680-80-8 | |

| Record name | Serine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-serinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl DL-serinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

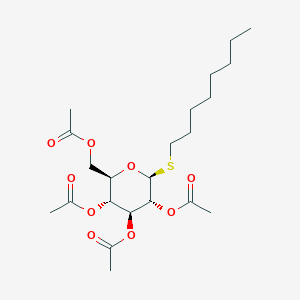

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

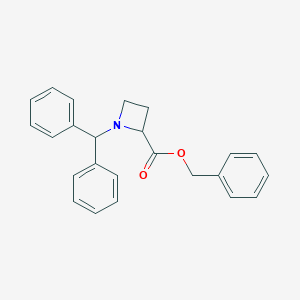

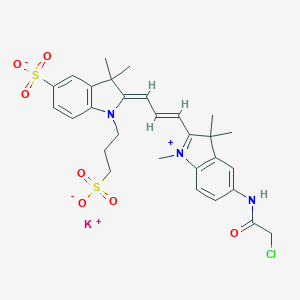

Feasible Synthetic Routes

Q & A

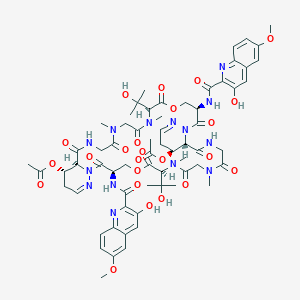

Q1: What is the role of DL-Serine methyl ester hydrochloride in the synthesis of Linezolid mimetics?

A1: DL-Serine methyl ester hydrochloride serves as a crucial starting material in the synthesis of novel oxazolidin-2-one derivatives, which mimic the structure and potential antibacterial activity of Linezolid []. The synthesis, as described in the research paper "A NEW ROUTE FOR THE SYNTHESIS OF LINEZOLID MIMETIC 3,4-DISUBSTITUTED OXAZOLIDIN-2-ONE DERIVATIVES" [], involves reacting DL-Serine methyl ester hydrochloride with aromatic carboxylic acid derivatives to form an amino alcohol intermediate. This intermediate then undergoes a cyclization reaction with diethyl carbonate, ultimately yielding the desired oxazolidin-2-one compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)